3-Methyl-6-phenyl-1,2,4-triazine 4-oxide
Overview
Description
“3-Methyl-6-phenyl-1,2,4-triazine 4-oxide” is a derivative of triazine . Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They are building blocks in the design of biologically important organic molecules .
Molecular Structure Analysis
Triazines have a heterocyclic ring structure, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The specific molecular structure of “this compound” is not provided in the searched resources.Chemical Reactions Analysis
Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Specific chemical reactions involving “this compound” are not detailed in the searched resources.Scientific Research Applications
Chemical Modification and Reactivity
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide is involved in a variety of chemical reactions that have been explored in scientific research. Collins, Hughes, and Johnson (2000) investigated the chemical modification of similar triazine compounds, demonstrating their reactivity with various substances, such as phosphoruspentasulfide and morpholine, leading to diverse derivatives (Collins, Hughes, & Johnson, 2000). Azev et al. (1995) explored the transformations of 6-phenyl-1,2,4-triazine 4-oxides in reactions with nucleophiles, contributing to the understanding of its potential in synthetic chemistry (Azev et al., 1995).
Oxidation and Synthesis Methods
The oxidation processes involving triazine derivatives, as studied by Collins, Hughes, and Johnson (1999), provide insights into the stability and transformation pathways of these compounds under oxidative conditions (Collins, Hughes, & Johnson, 1999). Additionally, Kozhevnikov et al. (2010) and (1997) have developed methods for the synthesis of 1,2,4-triazine 4-oxide derivatives, highlighting the versatility and adaptability of these compounds in synthetic chemistry (Kozhevnikov et al., 2010) (Kozhevnikov et al., 1997).
Protonation and Basicity Analysis
Research by Trifonov, Ostrovskii, Rusinov, and Chupakhin (2013) focused on the basicity and protonation patterns of 1,2,4-triazine 4-oxides, providing valuable data on their chemical behavior and properties in different environments (Trifonov et al., 2013).
Mechanism of Action
The mechanism of action of triazine derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . The specific mechanism of action for “3-Methyl-6-phenyl-1,2,4-triazine 4-oxide” is not provided in the searched resources.
Future Directions
Triazines and their derivatives have provided a new dimension to the design of biologically important organic molecules . Their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) lead to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions . These areas could be potential future directions for the research and application of “3-Methyl-6-phenyl-1,2,4-triazine 4-oxide”.
Properties
IUPAC Name |
3-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-12-10(7-13(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIXGJNMHUVHDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(N=N1)C2=CC=CC=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340894 | |
Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33859-54-0 | |
Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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